

Benodanil: A Technical Guide to its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and mechanism of action of the fungicide **benodanil**. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure

Benodanil, with the IUPAC name 2-iodo-N-phenylbenzamide, is an organic compound belonging to the benzanilide class of fungicides.[1][2] Its chemical structure consists of a benzamide core with an iodine atom at the 2-position of the benzoic acid ring and a phenyl group attached to the amide nitrogen.

The key structural details are summarized in the table below.



Identifier	Value	Source
IUPAC Name	2-iodo-N-phenylbenzamide	[1][2]
Chemical Formula	C13H10INO	[1][3][4][5]
Molecular Weight	323.13 g/mol	[1][3][4][6][7]
CAS Number	15310-01-7	[1][3][4][5][6]
Canonical SMILES	C1=CC=C(C=C1)NC(=O)C2= CC=CC=C2I	[8]
InChI Key	LJOZMWRYMKECFF- UHFFFAOYSA-N	[5][6][8]

Physicochemical and Fungicidal Properties

Benodanil is a white crystalline solid that is practically insoluble in water.[9] It was introduced as a systemic fungicide, particularly effective against rust diseases.[1] Although now considered obsolete for many agricultural applications, its mode of action as a succinate dehydrogenase inhibitor remains a subject of scientific interest.[8]

Property	Value	Source
Melting Point	137 °C / 143.6 °C	[6][9]
Boiling Point	323.2±25.0°C at 760 mmHg	[6]
Solubility	Practically insoluble in water, Soluble in DMSO	[6][9]
LD50 (oral, rat)	6400 mg/kg	[9]
LD50 (dermal, rat)	> 2000 mg/kg	[9]
EC₅₀ (against R. solani)	6.38 mg/L	[1]
IC₅₀ (against SDH)	62.02 mg/L	

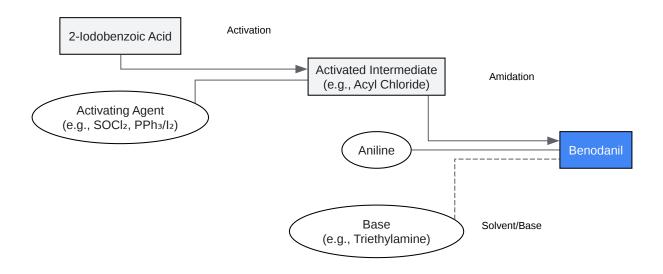
Synthesis of Benodanil



There are two primary reported routes for the synthesis of **benodanil**. Both methods involve the formation of an amide bond between a derivative of 2-iodobenzoic acid and aniline.

Synthesis Route 1: From 2-Iodobenzoic Acid and Aniline

This is a direct amidation method where 2-iodobenzoic acid is activated and then reacted with aniline.



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Caption: Synthesis of **Benodanil** from 2-lodobenzoic Acid and Aniline.

A detailed, specific protocol for the synthesis of **benodanil** is not readily available in the reviewed literature. However, a generalized procedure based on the synthesis of similar benzanilides is as follows:

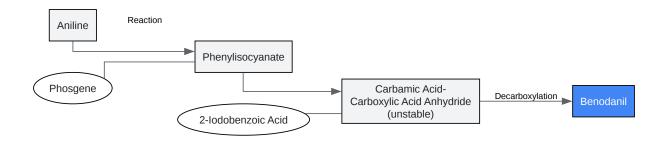
Activation of 2-lodobenzoic Acid: To a solution of 2-iodobenzoic acid in an anhydrous aprotic
solvent (e.g., dichloromethane), an activating agent such as thionyl chloride or a
triphenylphosphine/iodine mixture is added.[1] The reaction is typically stirred at room
temperature or slightly elevated temperatures until the conversion to the activated
intermediate (e.g., 2-iodobenzoyl chloride) is complete.



- Amidation: The activated intermediate is then reacted with aniline in the presence of a base, such as triethylamine, to neutralize the acid byproduct. The reaction mixture is stirred, typically at room temperature, for several hours.
- Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure **benodanil**.

Synthesis Route 2: From Aniline and Phosgene

This alternative route involves the initial formation of phenylisocyanate from aniline, which then reacts with 2-iodobenzoic acid.[9]



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Caption: Synthesis of Benodanil via Phenylisocyanate Intermediate.

A specific, detailed experimental protocol for this route for **benodanil** is not available. The following is a generalized procedure:

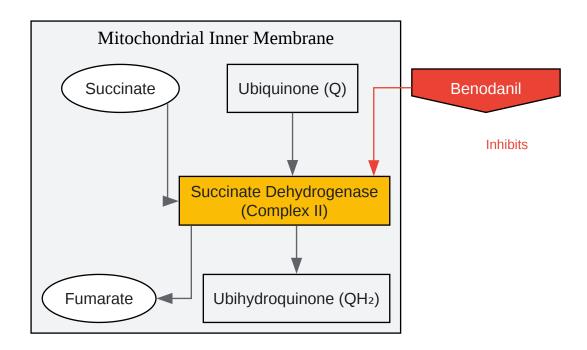
- Formation of Phenylisocyanate: Aniline is reacted with phosgene in an inert solvent. This reaction is hazardous and requires specialized equipment and safety precautions.
- Reaction with 2-Iodobenzoic Acid: The resulting phenylisocyanate is then reacted with 2-iodobenzoic acid. This reaction proceeds through an unstable carbamic acid-carboxylic acid anhydride intermediate.[9]



- Decarboxylation and Product Formation: The unstable intermediate undergoes decarboxylation to form benodanil.[9]
- Work-up and Purification: The purification procedure would be similar to that described in Route 1.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Benodanil's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. [8] This inhibition disrupts cellular respiration, leading to the death of the fungal pathogen.



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Caption: Benodanil inhibits Succinate Dehydrogenase (Complex II).

Experimental Protocol: Succinate Dehydrogenase Inhibition Assay (Generalized)



The following is a generalized protocol for determining the inhibitory effect of **benodanil** on succinate dehydrogenase, based on methods used for other SDH inhibitors.

- Isolation of Mitochondria: Fungal mycelia are harvested and homogenized in an ice-cold isolation buffer. The homogenate is then subjected to differential centrifugation to isolate the mitochondrial fraction.
- SDH Activity Assay: The activity of SDH in the isolated mitochondria is measured spectrophotometrically. A common method involves monitoring the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate as the substrate and an artificial electron acceptor.
- Inhibition Assay: The assay is performed in the presence of varying concentrations of benodanil (dissolved in a suitable solvent like DMSO). The rate of the reaction is measured and compared to a control without the inhibitor.
- Data Analysis: The percentage of inhibition is calculated for each concentration of **benodanil**. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and mechanism of action of **benodanil**. While **benodanil** itself is an older fungicide, the study of its properties and synthesis provides valuable insights for the development of new and more effective succinate dehydrogenase inhibitors. The provided generalized experimental protocols offer a starting point for researchers interested in the synthesis and biological evaluation of **benodanil** and related compounds. Further research to delineate specific and optimized synthesis protocols would be a valuable contribution to the field.

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- To cite this document: BenchChem. [Benodanil: A Technical Guide to its Molecular Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667995#benodanil-molecular-structure-and-synthesis]

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